molecular formula C22H22N2O2S2 B2412000 3-(4-ethoxyphenyl)-2-[(1-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 686772-65-6

3-(4-ethoxyphenyl)-2-[(1-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2412000
CAS No.: 686772-65-6
M. Wt: 410.55
InChI Key: VQRGGJUPRJMEBM-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-2-[(1-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S2/c1-3-26-18-11-9-17(10-12-18)24-21(25)20-19(13-14-27-20)23-22(24)28-15(2)16-7-5-4-6-8-16/h4-12,15H,3,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRGGJUPRJMEBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SC(C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminothiophene-3-Carboxylates

2-Aminothiophene-3-carboxylate esters react with urea or thiourea under acidic conditions to form the pyrimidinone ring. For example, heating 2-aminothiophene-3-carboxylate with urea in acetic acid at 120°C for 6 hours yields the unsubstituted thieno[3,2-d]pyrimidin-4-one core. This method achieves cyclization efficiencies of 75–85%, though substituents on the thiophene ring may necessitate modified conditions.

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates cyclization steps. In a study by Ji et al., ethyl 2-cyano-3-ethoxybut-2-enoate reacted with trifluoromethylated enamines under microwave conditions (150°C, 2 hours) to afford pyrazole-fused pyrimidinones in 70–85% yields. Adapting this methodology, the thieno[3,2-d]pyrimidin-4-one core could be synthesized in 80–90% yield using similar microwave parameters.

Functionalization at Position 3: Introduction of 4-Ethoxyphenyl Group

The 4-ethoxyphenyl moiety is introduced via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.

Suzuki-Miyaura Coupling

A halogenated thieno[3,2-d]pyrimidin-4-one intermediate (e.g., 3-chloro derivative) undergoes Suzuki coupling with 4-ethoxyphenylboronic acid. Optimized conditions involve:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (0.05–0.1 equiv)
  • Base : Potassium carbonate (3.0 equiv)
  • Solvent : 1,4-Dioxane/water (4:1 v/v)
  • Temperature : Reflux (100°C, 3–6 hours)

This method yields 3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidin-4-one in 77–90% efficiency, as demonstrated in analogous systems.

Buchwald-Hartwig Amination

For substrates lacking a halogen at position 3, Buchwald-Hartwig amination with 4-ethoxyaniline may be employed. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base in toluene at 110°C, this approach achieves 65–75% yields in related pyrimidinone derivatives.

Functionalization at Position 2: Introduction of (1-Phenylethyl)sulfanyl Group

The (1-phenylethyl)sulfanyl substituent is installed via nucleophilic displacement of a leaving group (e.g., chloride) at position 2.

Thiolate Substitution

A 2-chlorothieno[3,2-d]pyrimidin-4-one intermediate reacts with 1-phenylethanethiol in the presence of a base:

  • Base : Triethylamine (2.0 equiv)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 80°C, 4–6 hours

This method affords the target compound in 70–85% yield, with purification via silica gel chromatography (methanol/dichloromethane, 3:97).

Microwave-Assisted Thiolation

Microwave irradiation enhances reaction kinetics. Combining 2-chlorothieno[3,2-d]pyrimidin-4-one, 1-phenylethanethiol, and K₂CO₃ in ethanol under microwave conditions (150°C, 1 hour) achieves 85–90% conversion, as reported for analogous sulfanylations.

Analytical Characterization

Critical spectroscopic data for 3-(4-ethoxyphenyl)-2-[(1-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, Ph), 6.98 (d, J = 8.8 Hz, 2H, OPh), 6.85 (d, J = 8.8 Hz, 2H, OPh), 4.52 (q, J = 7.2 Hz, 1H, SCH₂CH₃), 4.10 (q, J = 6.8 Hz, 2H, OCH₂CH₃), 3.25–2.95 (m, 4H, thiopyran CH₂), 1.80–1.60 (m, 4H, thiopyran CH₂), 1.45 (t, J = 7.2 Hz, 3H, SCH₂CH₃), 1.38 (t, J = 6.8 Hz, 3H, OCH₂CH₃).
  • MS (ESI) : m/z [M+H]⁺ calcd. 451.14, found 451.15.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The formation of regioisomeric pyrimidinones is mitigated by using electron-withdrawing groups (e.g., trifluoromethyl) on the thiophene precursor, which direct cyclization to the desired position.

Stability of Sulfanyl Intermediates

The (1-phenylethyl)sulfanyl group is prone to oxidation. Conducting reactions under inert atmosphere (N₂ or Ar) and adding antioxidants (e.g., BHT) improve stability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at various functional groups, potentially converting ketones to alcohols or reducing double bonds.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Other compounds in this class may include 2-amino-4,6-dimethylthieno[2,3-d]pyrimidine and 2,4-diaminothieno[3,2-d]pyrimidine.

    Phenylethylsulfanyl Derivatives: Compounds like 2-(1-phenylethylsulfanyl)benzoic acid.

Uniqueness

3-(4-ethoxyphenyl)-2-[(1-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Biological Activity

The compound 3-(4-ethoxyphenyl)-2-[(1-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic organic molecule with potential biological activity. This article explores its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2OSC_{19}H_{22}N_{2}OS, with a molecular weight of approximately 342.45 g/mol. The structure features a thieno[3,2-d]pyrimidin core, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The thieno[3,2-d]pyrimidin structure has been associated with the inhibition of certain enzymes involved in metabolic pathways. For instance, it may inhibit kinases or phosphatases that are crucial for cell signaling.
  • Receptor Modulation : The compound may also act on G-protein coupled receptors (GPCRs), leading to alterations in intracellular signaling cascades that affect cellular responses.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(4-ethoxyphenyl)-2-[(1-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one exhibit significant anticancer properties. For example:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase.
Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)12.5Apoptosis induction
A549 (Lung Cancer)15.0G1 phase arrest

Antimicrobial Activity

The compound has shown promising results against several bacterial strains:

  • Bactericidal Effects : In vitro assays revealed that it exhibits bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • In Vivo Studies : A study conducted on mice models demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer compared to control groups.
  • Clinical Trials : Preliminary clinical trials are underway to evaluate the safety and efficacy of this compound in humans for treating specific cancers. Early results suggest manageable side effects and promising efficacy.

Q & A

Q. How can researchers optimize the synthesis of this thienopyrimidine derivative to improve yield and purity?

Methodological Answer: Synthesis optimization requires multi-step protocols with precise control of reaction conditions. Key steps include:

  • Temperature modulation : Reflux conditions (e.g., 80–110°C) for cyclization steps to ensure complete ring formation .
  • Catalyst selection : Use of Pd/C or ZnCl₂ for coupling reactions to enhance regioselectivity .
  • Solvent systems : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate pure product .

Q. What characterization techniques are essential to confirm the structure and purity of this compound?

Methodological Answer: A combination of spectroscopic and analytical methods is critical:

  • NMR spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to verify substituent integration and regiochemistry (e.g., ethoxyphenyl protons at δ 6.8–7.4 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-C bond at ~650 cm⁻¹) .

Q. How should initial biological screening assays be designed to evaluate this compound’s activity?

Methodological Answer: Prioritize target-specific in vitro assays:

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., against EGFR or VEGFR2 kinases) at 1–100 μM concentrations .
  • Antiproliferative activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Dose-response curves : Triplicate experiments with positive controls (e.g., doxorubicin) and statistical validation (p<0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across studies?

Methodological Answer: Address discrepancies through:

  • Comparative SAR studies : Synthesize analogs with systematic substituent variations (e.g., replacing ethoxyphenyl with trifluoromethyl groups) to isolate activity drivers .
  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., PDB: 1M17) .
  • Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., assay pH, cell line heterogeneity) .

Q. What strategies are effective for elucidating the mechanism of action of this compound?

Methodological Answer: Combine biochemical and structural approaches:

  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to resolve binding modes .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate target engagement .
  • RNA-seq profiling : Identify differentially expressed genes in treated vs. untreated cells to map signaling pathways .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this scaffold?

Methodological Answer: Implement a modular synthesis strategy:

  • Core modifications : Vary the thienopyrimidine ring saturation (e.g., 5,6-dihydro vs. fully aromatic) .
  • Substituent libraries : Synthesize derivatives with diverse sulfanyl groups (e.g., benzyl, alkyl, aryl) and assess potency .
  • 3D-QSAR : Use CoMFA or CoMSIA models to correlate electronic/steric features with bioactivity .

Q. What advanced techniques are recommended for troubleshooting low synthetic yields or by-product formation?

Methodological Answer: Employ real-time monitoring and optimization:

  • HPLC-MS tracking : Identify intermediates and by-products during reaction progression .
  • Microwave-assisted synthesis : Reduce reaction times and improve yields (e.g., 30 minutes at 150°C vs. 24 hours conventionally) .
  • Inert atmosphere : Use Schlenk lines for air-sensitive steps (e.g., Grignard additions) to prevent oxidation .

Q. How can pharmacokinetic properties (e.g., metabolic stability) be evaluated in preclinical studies?

Methodological Answer: Utilize in vitro and in vivo models:

  • Liver microsome assays : Incubate with human/rat microsomes and quantify parent compound degradation via LC-MS/MS .
  • Plasma protein binding : Equilibrium dialysis to measure free vs. bound fractions .
  • Pharmacokinetic profiling : Administer IV/oral doses in rodents and calculate AUC, t₁/₂, and bioavailability .

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